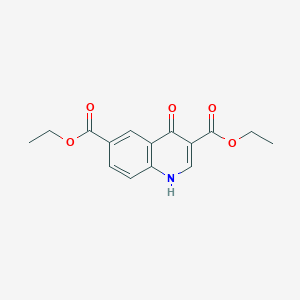

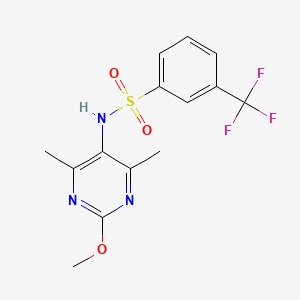

![molecular formula C23H21N3O2S B2488726 N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 899964-60-4](/img/structure/B2488726.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide belongs to a class of compounds that often exhibit interesting biological and chemical properties, such as fluorescence, anticancer activity, and potential as ligands for various receptors. These compounds' significance stems from their complex structure, incorporating elements like methoxybenzo[d]thiazol and pyridinylmethyl groups, which can influence their interaction with biological systems and their chemical reactivity.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. For instance, compounds like N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogs are synthesized through microwave-accelerated synthesis, highlighting the efficiency of modern synthetic methods in constructing complex architectures from simpler precursors (Loidreau et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Evaluation as Anti-Inflammatory Agents

N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. These compounds have been studied for animal toxicity, analgesic, and anti-inflammatory activities, showing promising results in this field (Thabet et al., 2011).

Structural Characterization and Hydrogen Bonding

The structural characterization of similar N,4-diheteroaryl 2-aminothiazoles, including their protonation sites and hydrogen bonding patterns, has been conducted. These studies are crucial for understanding the molecular properties and interactions of such compounds (Böck et al., 2021).

Potential COVID-19 Inhibitors

Recent research has explored the potential of this compound derivatives as COVID-19 inhibitors. This includes molecular docking and dynamic simulation studies targeting the main protease of SARS-CoV-2 (Alghamdi et al., 2023).

Antibacterial and Antifungal Properties

Several derivatives of this compound have demonstrated significant antibacterial and antifungal activities. This includes comparisons to standard antimicrobial agents like Ampicilline and Flucanazole (Helal et al., 2013).

Anticancer Activity

Compounds containing this compound have shown promising anticancer activity. This includes studies on cytotoxicity against various cancer cell lines, revealing potential therapeutic applications in oncology (Kumbhare et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of this compound is the p53 protein , a crucial regulator of cell cycle and apoptosis . The compound’s interaction with p53 leads to its activation, which in turn regulates the equilibrium between rapid cell proliferation and apoptosis .

Mode of Action

The compound interacts with its target, the p53 protein, leading to its activation . This activation results in changes in the levels of key mitochondrial proteins such as Bcl-2 and Bax . The balance in levels of these proteins is altered, which results in apoptosis by accelerating the expression of caspases .

Biochemical Pathways

The compound affects the mitochondrial-dependent pathways . The activation of p53 leads to changes in the levels of key mitochondrial proteins, altering the balance between them . This imbalance results in apoptosis, a form of programmed cell death, by accelerating the expression of caspases .

Result of Action

The compound exhibits anti-cancer activity against various cancer cell lines . It induces G2/M cell cycle arrest and apoptosis in treated cells . The compound can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .

Propiedades

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-28-19-11-12-20-21(15-19)29-23(25-20)26(16-18-9-5-6-14-24-18)22(27)13-10-17-7-3-2-4-8-17/h2-9,11-12,14-15H,10,13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADDPMMSSZVHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)

![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)